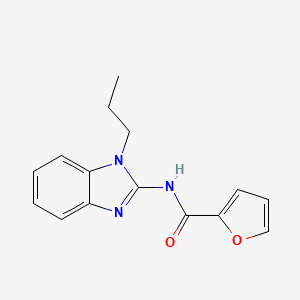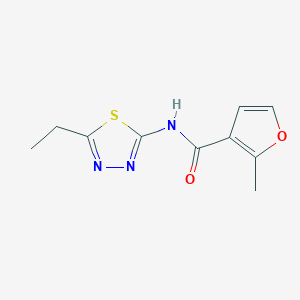![molecular formula C15H14N4O2S2 B5718474 N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole-urea derivatives typically involves the reaction of acylazides with amino-thiadiazoles or isocyanates with thiadiazole derivatives. For example, Song Xin-jian et al. (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming structures with IR, 1H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similarly, Xin-jian Song et al. (2008) detailed the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, utilizing X-ray crystallography for structure confirmation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole-urea derivatives often reveals a planar urea scaffold due to intramolecular N–H···O hydrogen bonds, as observed by Xin-jian Song et al. (2008). This planarity is crucial for the stability and biological activity of these compounds. X-ray crystallography provides detailed insights into these structures, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole-urea compounds involves interactions with various biological targets. For instance, derivatives synthesized by Song Xin-jian et al. (2006) showed activity as plant growth regulators, indicating their potential in agricultural applications. These reactions and properties are often determined through preliminary biological activity tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
The physical properties of thiadiazole-urea derivatives, such as solubility, melting point, and crystalline structure, can be inferred from crystallographic data. For example, the compound studied by Xin-jian Song et al. (2008) crystallizes in the triclinic space group, with specific cell parameters, indicating its solid-state characteristics and potential solubility behavior (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with biological systems, can be studied through various spectroscopic and analytical techniques. The synthesis methods and resulting structures significantly influence these properties, as demonstrated in the works of Song Xin-jian et al. (2006) and Xin-jian Song et al. (2008), where the biological activities of synthesized compounds were explored through preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006) (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Safety and Hazards
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-21-11-7-5-10(6-8-11)16-14(20)17-15-19-18-13(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKLLUCKFAEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2E)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)



![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)




![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)

